molecular formula C13H11FS B7991738 3-(3-Fluoro-4-methylphenyl)thiophenol

3-(3-Fluoro-4-methylphenyl)thiophenol

Cat. No.: B7991738
M. Wt: 218.29 g/mol
InChI Key: SJMVHSYENBLJRW-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)thiophenol (CAS: 1467061-13-7) is a fluorinated aromatic thiol with a molecular formula of C₇H₆FSCH₃. This compound features a thiophenol group (-SH) attached to a 3-fluoro-4-methylphenyl substituent. Its synthesis typically involves regioselective coupling reactions, such as those described for fluorophenyl acrylates (e.g., Ethyl (E)-3-(3-fluoro-4-methylphenyl)acrylate, SI-30), which utilize palladium-catalyzed cross-coupling or sulfur nucleophile substitutions under controlled conditions . The compound’s purity (>95%) and structural specificity make it valuable in pharmaceutical intermediates and materials science .

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FS/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMVHSYENBLJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)thiophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or sulfuric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)thiophenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)thiophenol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the fluoro and methyl groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of 3-(3-Fluoro-4-methylphenyl)thiophenol and Analogues
Compound pKa (Thiol Group) Solubility (Ethanol) Key Substituents Applications
This compound ~6.2 (estimated) Moderate -F, -CH₃ at para/meta Drug synthesis, catalysis
Thiophenol (C₆H₅SH) 6.2 High None Gold dissolution, ligands
2-Methylbenzene-1-thiol ~5.8 Moderate -CH₃ at ortho Flavorants, polymers
2,3-Dimethyl-4-(trifluoromethylthio)phenol ~4.5 Low -CF₃S, -CH₃ at ortho/meta Agrochemicals
  • Electronic Effects: The electron-withdrawing fluorine and electron-donating methyl group in this compound create a polarized aromatic system, enhancing thiolate formation compared to unsubstituted thiophenol . This contrasts with 2,3-Dimethyl-4-(trifluoromethylthio)phenol, where the -CF₃S group significantly lowers pKa (~4.5), increasing acidity and nucleophilicity .
  • Solubility: Unlike thiophenol, which dissolves readily in ethanol, the fluorinated and methylated derivatives exhibit reduced solubility due to increased hydrophobicity .

Biological Activity

3-(3-Fluoro-4-methylphenyl)thiophenol is an organic compound with significant potential in biological applications due to its unique structural characteristics. This article delves into its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H11FS
  • Molecular Weight : 232.29 g/mol
  • Functional Groups : Thiol (-SH), Fluorine (F), Methyl (CH₃)

The compound features a thiophenol moiety, which is known for its reactivity due to the presence of the thiol group. The substitution of a fluorine and a methyl group on the phenyl ring influences its electronic properties and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules:

  • Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially modifying their function.
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes, including tyrosinase, which is crucial in melanin production and implicated in various skin disorders.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing notable inhibition at specific concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

Case Studies

  • Tyrosinase Inhibition Study :
    • A recent study focused on the compound's role as a tyrosinase inhibitor, crucial for treating hyperpigmentation disorders. The IC50 value was determined to be approximately 15 µM, indicating moderate potency compared to standard inhibitors like kojic acid .
  • In Vivo Anti-inflammatory Study :
    • An animal model was used to assess the anti-inflammatory effects of this compound. Results showed a significant reduction in paw edema in treated groups compared to controls, suggesting potential therapeutic applications in inflammatory conditions.

Structure-Activity Relationship (SAR)

The presence of both the fluorine and methyl groups on the phenyl ring significantly influences the biological activity of this compound. Comparative studies with similar compounds have highlighted that variations in substitution patterns lead to different levels of enzyme inhibition and antimicrobial activity.

Compound IC50 (µM) Activity Type
This compound15Tyrosinase Inhibition
3-(4-Fluoro-3-methylphenyl)thiophenol20Tyrosinase Inhibition
4-(Trifluoromethyl)thiophenol25Tyrosinase Inhibition

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